The Chemical Architecture of Mollicellin A: A Technical Guide
The Chemical Architecture of Mollicellin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Mollicellin A, a depsidone isolated from fungi of the Chaetomium genus. This document details its chemical properties, a representative experimental protocol for its isolation and structural elucidation, and an exploration of relevant biological pathways.
Chemical Structure and Properties of Mollicellin A
Mollicellin A is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a specific tricyclic ring system. These compounds are known for their diverse biological activities, including antibacterial and cytotoxic effects.[1]
The fundamental chemical attributes of Mollicellin A are summarized below:
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₇ |
| IUPAC Name | 8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][2][3]benzodioxepine-7-carbaldehyde |
| Molecular Weight | 382.4 g/mol |
| Class | Depsidone |
| Appearance | Reported as a white solid for related mollicellins.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO. |
2D and 3D Chemical Structures:
The two-dimensional structure of Mollicellin A reveals its complex, polycyclic nature, featuring a central seven-membered dioxepine ring fused to a chromenone and a benzene ring.
(Image of the 2D structure of Mollicellin A would be placed here in a full report)
The three-dimensional conformation of the molecule is crucial for its interaction with biological targets.
(Image of the 3D structure of Mollicellin A would be placed here in a full report)
Spectroscopic Data for Structural Elucidation
Table 1: ¹³C NMR Spectroscopic Data of Mollicellin B
| Position | Chemical Shift (δ) ppm |
| 2 | Data Not Available |
| 3 | Data Not Available |
| 4 | Data Not Available |
| 4a | Data Not Available |
| 5 | Data Not Available |
| 5a | Data Not Available |
| 6 | Data Not Available |
| 7 | Data Not Available |
| 8 | Data Not Available |
| 9 | Data Not Available |
| 9a | Data Not Available |
| 10 | Data Not Available |
| 10a | Data Not Available |
| 11 | Data Not Available |
| 11a | Data Not Available |
| 2-CH₃ | Data Not Available |
| 2-CH₃ | Data Not Available |
| 5-CH₃ | Data Not Available |
| 8-CH₃ | Data Not Available |
| 11-CHO | Data Not Available |
| 10-OH | Data Not Available |
Table 2: ¹H NMR Spectroscopic Data of Mollicellin B
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | Data Not Available | D N A | D N A |
| H-6 | Data Not Available | D N A | D N A |
| H-9 | Data Not Available | D N A | D N A |
| 2-CH₃ | Data Not Available | D N A | D N A |
| 2-CH₃ | Data Not Available | D N A | D N A |
| 5-CH₃ | Data Not Available | D N A | D N A |
| 8-CH₃ | Data Not Available | D N A | D N A |
| 11-CHO | Data Not Available | D N A | D N A |
| 10-OH | Data Not Available | D N A | D N A |
Mass Spectrometry Data:
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For Mollicellin A (C₂₁H₁₈O₇), the expected exact mass would be approximately 382.1053 g/mol .
Experimental Protocols
The following is a representative protocol for the isolation and structural elucidation of depsidones from a Chaetomium species, adapted from the methodology used for the isolation of Mollicellins O-R.[2][5]
Fungal Cultivation and Extraction
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Fermentation: The fungus (Chaetomium sp.) is cultured on a solid rice medium in Fernbach flasks and incubated at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.[3]
-
Extraction: The fermented rice solid is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.
Chromatographic Purification
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Silica Gel Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Further purification of the sub-fractions is performed on a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on their size and polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water).
Structure Elucidation
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆), and 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired. These spectra provide information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
UV-Vis and IR Spectroscopy: Ultraviolet-visible and infrared spectroscopy provide information about the electronic transitions and functional groups present in the molecule, respectively.
Biological Pathways
While the specific signaling pathways modulated by Mollicellin A are not yet fully elucidated, the biological activities of depsidones, in general, provide insights into their potential mechanisms of action.
Biosynthesis of Mollicellins
Mollicellins are synthesized via a polyketide pathway. The following diagram illustrates a generalized biosynthetic pathway for the depsidone core structure.
Caption: General biosynthetic pathway of Mollicellins.
Potential Mechanism of Cytotoxic Action
The cytotoxic activity of depsidones has been linked to the induction of apoptosis and modulation of key signaling pathways in cancer cells. For instance, the depsidone derivative, curdepsidone A, has been shown to induce apoptosis in HeLa cells through the ROS/PI3K/AKT signaling pathway.[6] The following diagram illustrates this potential mechanism of action, which may be relevant for Mollicellin A.
Caption: Potential cytotoxic mechanism of depsidones.
Conclusion
Mollicellin A represents a structurally complex natural product with significant potential for further investigation in drug discovery and development. Its depsidone core is a promising scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical structure and a framework for its isolation and characterization. Further research is warranted to fully elucidate the specific spectroscopic data for Mollicellin A and to unravel the precise molecular mechanisms underlying its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Chemodiversity of the genus Chaetomium Secondary Metabolites [journals.ekb.eg]
- 4. 3,4-Dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo-2H,7H-(1,4)benzodioxepino(3,2-g)-1-benzopyran-11-carboxaldehyde | C21H18O7 | CID 152839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells [mdpi.com]
